molecular formula C22H27N3O4S2 B2703879 N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-93-3

N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2703879
CAS No.: 893097-93-3
M. Wt: 461.6
InChI Key: ZRBSEAKPKFHXNL-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted with a carboxamide group at position 3 and a benzamido group at position 2. The 4H,5H,6H-cyclopenta[b]thiophene scaffold provides a rigid, planar structure, while the sulfonamide linker enhances solubility and bioavailability .

Properties

IUPAC Name

N-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-14-10-12-25(13-11-14)31(28,29)16-8-6-15(7-9-16)20(26)24-22-19(21(27)23-2)17-4-3-5-18(17)30-22/h6-9,14H,3-5,10-13H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBSEAKPKFHXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) undergoes nucleophilic displacement under basic conditions. Key reactions include:

Reagent/ConditionsProduct FormedYieldMechanism Notes
Alkyl halides (R-X) in DMF, K₂CO₃N-alkylated sulfonamides65–72%SN2 mechanism favored due to steric hindrance from the 4-methylpiperidinyl group
Thiols (R-SH) with Et₃NSulfur-linked derivatives58–63%Thiolate ion attacks electrophilic sulfur
Amines (R-NH₂) in THFSecondary sulfonamides70–78%Reactivity modulated by electron-withdrawing effects of the benzamido group

Key Observations :

  • The 4-methylpiperidinyl group reduces reaction rates compared to simpler sulfonamides due to steric effects.

  • Methanol/water mixtures improve solubility but can lead to partial hydrolysis of amide bonds at elevated temperatures .

Amide Bond Reactivity

The benzamido (-CONH-) and carboxamide (-CONH₂) groups participate in hydrolysis and aminolysis:

Hydrolysis

ConditionsProductsEfficiencyNotes
6M HCl, reflux4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid + cyclopenta[b]thiophene-3-carboxamide>90%Acid-stable thiophene core; requires 12–16 hours
NaOH (2M), 80°CSodium salt of benzoic acid derivative85%Base-sensitive methylpiperidine moiety remains intact

Aminolysis

ReagentProductYield
Ethylenediamine, DCCBis-amide derivative68%
Hydrazine hydrateHydrazide analog74%

Thiophene Ring Modifications

The cyclopenta[b]thiophene core undergoes electrophilic substitution and oxidation:

Electrophilic Substitution

ReactionConditionsProductYield
BrominationBr₂ in CHCl₃5-bromo derivative82%
NitrationHNO₃/H₂SO₄5-nitro derivative76%

Oxidation

Oxidizing AgentProductOutcome
H₂O₂, AcOHThiophene-S,S-dioxide88%
KMnO₄, H₂ORing-opened dicarboxylic acid63%

Cross-Coupling Reactions

The carboxamide group facilitates palladium-catalyzed couplings:

Reaction TypeCatalyst/BaseProductYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives60–65%
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated analogs55%

Cyclization and Rearrangements

Under specific conditions, intramolecular cyclization occurs:

ConditionsProductNotes
PCl₅, refluxThieno[3,2-d]pyrimidinoneForms a fused heterocycle via dehydration
UV light (254 nm)Sulfonamide-lactamPhotochemical rearrangement observed in acetonitrile

Stability Considerations

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and methylpiperidine fragments .

  • pH Sensitivity : Stable in pH 4–9; sulfonamide hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >11) conditions .

Scientific Research Applications

Basic Information

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48116 g/mol
  • CAS Number : [Specific CAS number not provided]

Structural Characteristics

The compound features a cyclopentathiophene core, which is known for its unique electronic properties and potential interactions with biological targets. The presence of a sulfonamide group and a piperidine moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Antidepressant Properties

Research has highlighted the potential antidepressant effects of related compounds. For example, studies on piperidine derivatives have demonstrated their ability to interact with neurotransmitter systems, suggesting that they may alleviate symptoms of depression by enhancing serotonin and norepinephrine levels in the brain .

Anticonvulsant Activity

Compounds structurally related to this compound have been evaluated for anticonvulsant properties. They showed efficacy in various seizure models, indicating a potential role in treating epilepsy or seizure disorders. The mechanism involves modulation of voltage-gated sodium channels, which are critical in neuronal excitability .

G Protein-Coupled Receptor Modulation

The compound may also act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes. By targeting specific GPCRs, it could influence pathways related to pain perception, mood regulation, and metabolic processes .

Case Study 1: Anticancer Effects

A study conducted on a series of thiophene derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study suggested that the mechanism involved the inhibition of cell cycle progression and induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antidepressant Activity

In a preclinical trial involving mouse models of depression, a derivative was administered and showed significant improvement in behavior on standard tests such as the forced swim test and tail suspension test. The results indicated that the compound enhanced serotonergic transmission and reduced depressive-like behaviors .

Case Study 3: Anticonvulsant Efficacy

A pharmacological evaluation revealed that a structurally similar compound reduced seizure frequency in animal models when administered at specific dosages. The study concluded that these compounds could be promising candidates for further development into anticonvulsant medications .

Mechanism of Action

The mechanism of action of N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Cyclopenta[b]thiophene vs. Thiophene/Pyridine Hybrids: The target compound’s cyclopenta[b]thiophene core differs from thiophene-pyridine fused systems (e.g., N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives in ).
  • Triazole-Thiones () :
    Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share sulfonyl and aromatic groups but replace the cyclopenta[b]thiophene with a triazole ring. Triazoles offer greater metabolic stability but may reduce π-π stacking interactions due to reduced aromaticity .

Substituent Analysis

  • Sulfonamide Linkers :
    The 4-methylpiperidin-1-yl sulfonyl group in the target compound contrasts with thiophene-2-sulfonyl substituents in ’s analog. Piperidine sulfonamides typically exhibit higher solubility in aqueous media compared to thiophene sulfonamides, as evidenced by logP values in related compounds .

  • Benzamido Groups: The benzamido group in the target compound is structurally analogous to N-(4-(2-aminocyclopropyl)phenyl)benzamide derivatives ().

Spectroscopic Characterization

  • IR Spectroscopy :
    The target compound’s sulfonyl group is expected to show a νS=O stretch near 1240–1255 cm⁻¹, consistent with triazole-thiones in . The absence of νC=O (~1660 cm⁻¹) in the final product would confirm cyclization, as seen in ’s triazole synthesis .

  • NMR Data :
    The 4-methylpiperidin-1-yl group should exhibit distinct ¹H-NMR signals for methyl protons (~1.2 ppm) and piperidine ring protons (2.5–3.5 ppm), similar to piperidinecarboxamide derivatives in .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents logP (Predicted)
Target Compound Cyclopenta[b]thiophene 4-Methylpiperidin-1-yl sulfonyl, benzamido 2.4
Analog Cyclopenta[b]thiophene Thiophene-2-sulfonyl, piperidinecarboxamide 3.1
Compound 3b Benzamide Furan-3-yl, aminocyclopropyl 2.8
Compound FDI-6 Thieno[2,3-b]pyridine N-phenyl, carboxamide 3.0

Biological Activity

N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48116 g/mol
  • CAS Number : Not explicitly listed but can be inferred from related compounds.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds with similar structures can act as agonists or antagonists for GPCRs. For instance, studies have shown that certain derivatives exhibit selective activity towards GPR35, a receptor implicated in various physiological processes including inflammation and pain modulation .

Anticancer Activity

Recent investigations have suggested that compounds similar to this compound may exhibit anticancer properties. For example, derivatives have been tested for their ability to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The neuroprotective potential of related compounds has also been explored. Some studies suggest that such compounds can mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

  • Case Study 1 : A study involving a related compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
  • Case Study 2 : In a neuroprotection model using rat cortical neurons, a derivative exhibited reduced cell death and improved survival rates when exposed to oxidative stressors. This effect was linked to the upregulation of antioxidant enzymes .

Data Summary

Activity Effect Concentration Tested Study Reference
Anticancer (MCF-7)Inhibition of proliferation10 µM
NeuroprotectionReduced oxidative stress-induced deathVaries

Q & A

Q. Advanced Optimization Strategies

  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂) to enhance cyclization efficiency .
  • Solvent Selection : Replacing polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .
  • Yield Improvement : Implementing column chromatography or recrystallization for purity ≥95% .

How should researchers approach structural elucidation, and what analytical techniques are critical?

Q. Basic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the cyclopenta[b]thiophene and piperidinylsulfonyl groups .
  • Infrared Spectroscopy (IR) : Detects carbonyl (1650–1700 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves conformational ambiguities in the cyclopenta[b]thiophene core .
  • 2D NMR (COSY, NOESY) : Maps spatial proximity of substituents to assign stereochemistry .

What strategies assess biological activity, particularly in enzyme inhibition studies?

Q. Basic Screening

  • In Vitro Assays : Use fluorescence-based assays (e.g., spectrofluorometry) to measure inhibition of target enzymes (e.g., kinases) at IC₅₀ values .
  • Dose-Response Curves : Evaluate potency across 0.1–100 µM concentrations .

Q. Advanced Mechanistic Studies

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₐ) to enzymes .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Q. Common Challenges

  • Signal Overlap in NMR : Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to separate peaks .
  • Impurity Artifacts : Compare IR spectra with reference compounds to identify unreacted starting materials .

Q. Advanced Solutions

  • Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental assignments .
  • Synchrotron XRD : High-resolution crystallography resolves ambiguous electron density in the sulfonyl group .

What computational methods predict binding affinity with biological targets?

Q. Basic Approaches

  • Molecular Docking (AutoDock Vina) : Screens binding poses of the compound in enzyme active sites (e.g., kinase ATP-binding pockets) .

Q. Advanced Techniques

  • Molecular Dynamics (MD) Simulations : Analyzes stability of ligand-receptor complexes over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculates relative binding free energies for SAR optimization .

What are challenges in scaling up synthesis, and how are conditions optimized?

Q. Key Issues

  • Exothermic Reactions : Control temperature during sulfonylation to prevent decomposition .
  • Catalyst Cost : Replace Pd/C with cheaper Ni catalysts for cyclization at higher scales .

Q. Optimization Strategies

  • Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce reaction times .
  • Design of Experiments (DoE) : Statistical models optimize molar ratios (e.g., amine:sulfonyl chloride) for ≥80% yield .

How do researchers address metabolic instability in in vitro assays?

Q. Basic Mitigation

  • Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) .

Q. Advanced Solutions

  • Isotope Labeling : Introduce deuterium at labile sites (e.g., methyl groups) to prolong half-life .
  • Prodrug Design : Mask carboxamide as an ester to enhance metabolic resistance .

Notes

  • Methodology Emphasis : Focused on experimental design, data validation, and advanced analytical techniques.
  • Contradiction Management : Cross-referenced structural and spectroscopic data from crystallography and NMR .

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